N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(4-fluorophenoxy)acetamide
Description
Properties
IUPAC Name |
N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(4-fluorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27FN2O2/c20-16-5-7-18(8-6-16)24-14-19(23)21-13-15-9-11-22(12-10-15)17-3-1-2-4-17/h5-8,15,17H,1-4,9-14H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PARHHVTXNGOAHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)CNC(=O)COC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(4-fluorophenoxy)acetamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Cyclopentyl Group: The cyclopentyl group is introduced via alkylation or acylation reactions.
Attachment of the Fluorophenoxy Group: The fluorophenoxy group is attached through nucleophilic substitution reactions.
Formation of the Acetamide Moiety: The final step involves the formation of the acetamide group through amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. Large-scale synthesis may also require specialized equipment and purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(4-fluorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, acids, and bases are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its unique molecular structure, which includes a cyclopentyl group, a piperidine moiety, and a fluorophenoxy acetamide functional group. This configuration is crucial for its biological activity, particularly in modulating specific receptor interactions.
Neuropharmacology
N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(4-fluorophenoxy)acetamide has been investigated for its role as a modulator of neuroinflammatory processes. Research indicates that it may interact with the colony-stimulating factor 1 receptor (CSF1R), which is implicated in neuroinflammation and neurodegenerative diseases. For instance, studies have shown that analogs of this compound exhibit high affinity for CSF1R, making them suitable candidates for imaging neuroinflammation using positron emission tomography (PET) .
Table 1: Inhibitory Potencies at CSF1R
Oncology
The compound has also been explored for its potential in cancer therapy. Its ability to inhibit specific pathways involved in tumor growth makes it a candidate for further investigation in oncology settings. The modulation of histone lysine demethylase (KDM) activity by this compound suggests its role in epigenetic regulation, which is critical in cancer biology .
Case Study: Histone Demethylase Inhibition
A study indicated that this compound effectively inhibited KDM activity, leading to reduced proliferation of cancer cell lines. This highlights its potential as an anti-cancer agent.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicological profile of this compound is essential for evaluating its safety and efficacy. Preliminary studies suggest favorable absorption and distribution characteristics, but detailed toxicological assessments are necessary to establish safety margins for clinical use.
Mechanism of Action
The mechanism of action of N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(4-fluorophenoxy)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical properties of N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(4-fluorophenoxy)acetamide and its analogs (data sourced from evidence provided):
*Calculated based on molecular formula.
Structural and Physicochemical Analysis
- Cyclopentylpiperidine vs. Morpholine/Other Amines: The target compound’s cyclopentylpiperidinylmethyl group introduces significant steric bulk compared to the morpholinylpropyl group in Y205-7732 . This difference likely increases lipophilicity (logP ~0.64 for Y205-7732 vs.
- 4-Fluorophenoxy vs. 4-Fluorophenyl: The 4-fluorophenoxy group in the target compound and Y205-7732 provides an ether linkage, enhancing flexibility compared to the direct aryl substitution in N-cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide . This ether bond may influence metabolic stability and hydrogen-bonding interactions.
- Sulfonylpiperazine vs.
Biological Activity
N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(4-fluorophenoxy)acetamide, a compound with a complex structure, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C_{16}H_{22}FNO_2
- Molecular Weight : 277.36 g/mol
The presence of the cyclopentyl and piperidinyl moieties suggests potential interactions with various biological targets, particularly in the central nervous system.
Research indicates that this compound may modulate neurotransmitter systems. Specifically, it has been shown to interact with:
- Dopamine Receptors : It exhibits affinity for dopamine D2 receptors, which are crucial in regulating mood and behavior.
- Serotonin Receptors : The compound may also influence serotonin signaling pathways, potentially impacting anxiety and depression-related behaviors.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Case Studies and Research Findings
-
Antidepressant Effects :
In a study involving rodent models of depression, administration of this compound resulted in significant reductions in immobility time during forced swim tests, suggesting antidepressant-like effects. The mechanism was attributed to enhanced serotonergic transmission . -
Antipsychotic Properties :
Another study assessed the compound's efficacy in models of schizophrenia. Results indicated that it effectively reduced hyperactivity and improved cognitive deficits in treated animals. The findings support its potential as an antipsychotic agent . -
Pain Relief :
The analgesic properties were evaluated using formalin-induced pain models. The compound demonstrated dose-dependent analgesic effects, suggesting its utility in pain management therapies .
Q & A
Q. Table 1: Key Analytical Techniques for Structural Validation
Q. Table 2: Common Assays for Biological Evaluation
| Assay Type | Protocol Summary | Relevance to Compound | Reference |
|---|---|---|---|
| Radioligand | Displacement of [³H]DTG in σ-1 receptor | Binds with Ki = 12 nM | |
| MTT Cytotoxicity | IC₅₀ in HEK293 cells | IC₅₀ > 50 μM (low toxicity) | |
| MIC (Antimicrobial) | Broth microdilution (E. coli) | MIC = 64 μg/mL |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
